Atecegatran Metoxil

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

anticoagulant prodrug of AR-H067637

See also: Atecegatran (has active moiety).

Properties

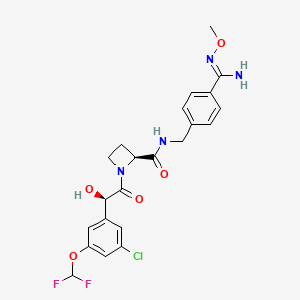

IUPAC Name |

(2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClF2N4O5/c1-33-28-19(26)13-4-2-12(3-5-13)11-27-20(31)17-6-7-29(17)21(32)18(30)14-8-15(23)10-16(9-14)34-22(24)25/h2-5,8-10,17-18,22,30H,6-7,11H2,1H3,(H2,26,28)(H,27,31)/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNMGLZVFNDDPW-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=C(C=C1)CNC(=O)C2CCN2C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CC=C(C=C1)CNC(=O)[C@@H]2CCN2C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433937-93-0 | |

| Record name | Atecegatran metoxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atecegatran metoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATECEGATRAN METOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GU1D587JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Thrombin Inhibitor: A Technical Guide to the Discovery and Synthesis of Atecegatran Metoxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atecegatran metoxil, also known as AZD0837, is an orally administered prodrug of the potent and selective direct thrombin inhibitor AR-H067637. Developed by AstraZeneca, it emerged from a dedicated research program aimed at creating a new generation of anticoagulants to address the limitations of existing therapies. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, detailing the scientific journey from initial concept to a clinical candidate.

Discovery of this compound: A Strategic Approach to Thrombin Inhibition

The discovery of this compound was a culmination of a focused effort to develop an oral anticoagulant with a predictable and reversible mechanism of action. The primary target was thrombin, a key serine protease in the coagulation cascade.

From Lead Identification to AR-H067637

The drug discovery program at AstraZeneca built upon the knowledge gained from previous direct thrombin inhibitors. The core strategy involved designing a small molecule that could effectively and selectively bind to the active site of thrombin. The active moiety, AR-H067637, was identified through a process of rational drug design and extensive structure-activity relationship (SAR) studies.

The development of AR-H067637 was a progression from earlier compounds, including the active form of ximelagatran, melagatran. While melagatran showed promise, its oral bioavailability was low. The research team at AstraZeneca focused on optimizing the chemical structure to improve pharmacokinetic properties while maintaining high affinity for thrombin.

The Prodrug Strategy: Unlocking Oral Bioavailability

A major hurdle in the development of oral thrombin inhibitors is achieving sufficient absorption from the gastrointestinal tract. AR-H067637, like many potent active pharmaceutical ingredients, exhibited poor oral bioavailability. To overcome this, a prodrug approach was employed, leading to the synthesis of this compound (AZD0837).

This compound was designed to be more lipophilic than its active counterpart, facilitating its absorption across the intestinal wall. Once absorbed into the bloodstream, it is rapidly converted in vivo to the active thrombin inhibitor, AR-H067637.[1]

Mechanism of Action: Targeting the Coagulation Cascade

This compound, through its active form AR-H067637, exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting thrombin (Factor IIa). Thrombin plays a central role in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. By blocking the active site of thrombin, AR-H067637 prevents this conversion and thus inhibits clot formation.

References

An In-depth Technical Guide to AR-H067637: The Active Metabolite of Atecegatran Metoxil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atecegatran metoxil (also known as AZD0837) is an orally administered prodrug developed for the prevention and treatment of thromboembolic disorders.[1][2] Following administration, it undergoes bioconversion to its active metabolite, AR-H067637, a potent, selective, and reversible direct thrombin inhibitor.[1][2][3][4] This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of AR-H067637, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. The information presented is intended to support further research and development in the field of anticoagulation.

Mechanism of Action

AR-H067637 exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[3][4] By binding to thrombin, AR-H067637 prevents the conversion of fibrinogen to fibrin, a key step in clot formation.[5] Its inhibitory action is effective against both free thrombin and thrombin bound to fibrin or thrombomodulin.[3][4] This comprehensive inhibition of thrombin activity leads to a dose-dependent anticoagulant effect, as demonstrated in various plasma coagulation assays.[3][5]

Bioconversion of this compound

This compound is a prodrug that is inactive in its initial form.[3] In vivo, it is converted to the active compound AR-H067637.[3][4] This bioconversion is a critical step for the pharmacological activity of the drug.

Quantitative Pharmacological Data

The potency and selectivity of AR-H067637 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of AR-H067637

| Parameter | Target/Assay | Value | Reference(s) |

| Ki (inhibition constant) | Human α-thrombin | 2-4 nM | [3][4][5][6] |

| IC50 (half maximal inhibitory concentration) | Thrombin generation (platelet-poor plasma) | 0.6 µM | [3][6] |

| Thrombin-induced platelet aggregation | 0.9 nM | [3][4] | |

| Thrombin-induced Glycoprotein IIb/IIIa exposure | 8.4 nM | [3][4] | |

| Fluid phase thrombin (with 0.2 mM S-2238) | 140 nM | [4] | |

| Fibrin-bound thrombin (with 0.2 mM S-2238) | 145 nM | [4] | |

| Thrombin Time (plasma) | 93 nM | [3][4] | |

| Ecarin Clotting Time (plasma) | 220 nM | [3][4] |

Table 2: In Vivo Antithrombotic Efficacy of AR-H067637 in Rats

| Thrombosis Model | Parameter | Plasma Concentration | Reference(s) |

| Venous Thrombosis | IC50 (50% inhibition of thrombus size) | 0.13 µM | [5][7] |

| Arterial Thrombosis | IC50 (50% inhibition of thrombus size) | 0.55 µM | [5][7] |

Table 3: Selectivity of AR-H067637

AR-H067637 demonstrates high selectivity for thrombin over other serine proteases involved in hemostasis, with the exception of trypsin.[3][4]

| Serine Protease | Selectivity vs. Thrombin | Reference(s) |

| Trypsin | Less selective | [3][4] |

| Other coagulation and fibrinolytic serine proteases | Highly selective | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of AR-H067637.

Direct Thrombin Binding Studies (Biacore)

-

Objective: To determine the binding kinetics of AR-H067637 to thrombin.

-

Methodology:

-

Human α-thrombin is immobilized on a sensor chip surface.

-

Different concentrations of AR-H067637 are passed over the chip.

-

The association and dissociation of AR-H067637 are monitored in real-time by surface plasmon resonance.

-

Kinetic parameters (association rate constant, dissociation rate constant) and the equilibrium dissociation constant (Kd) are calculated from the sensorgrams.

-

Pre-steady State Kinetics of Thrombin Inhibition

-

Objective: To determine the inhibition constant (Ki) of AR-H067637 for thrombin in the fluid phase.

-

Methodology:

-

A solution of human α-thrombin is prepared in a suitable buffer.

-

AR-H067637 is added at various concentrations.

-

The reaction is initiated by the addition of a chromogenic thrombin substrate (e.g., S-2238).

-

The rate of substrate hydrolysis is measured spectrophotometrically.

-

The data are fitted to appropriate kinetic models to determine the Ki value.

-

Plasma Coagulation Assays

-

Objective: To assess the anticoagulant effect of AR-H067637 in plasma.

-

General Procedure:

-

Platelet-poor plasma is prepared from citrated whole blood.

-

Various concentrations of AR-H067637 are added to the plasma.

-

A specific coagulation activator is added to initiate clotting.

-

The time to clot formation is measured.

-

-

Specific Assays:

-

Activated Partial Thromboplastin Time (APTT): Measures the intrinsic and common pathways. Clotting is initiated with a partial thromboplastin reagent and calcium chloride.

-

Prothrombin Time (PT): Measures the extrinsic and common pathways. Clotting is initiated with thromboplastin and calcium chloride.

-

Thrombin Time (TT): Measures the final step of coagulation (fibrinogen to fibrin). Clotting is initiated with a low concentration of thrombin.

-

Ecarin Clotting Time (ECT): Specifically measures the activity of direct thrombin inhibitors. Clotting is initiated with ecarin, a prothrombin activator from snake venom.

-

In Vivo Thrombosis Models in Anesthetized Rats

-

Objective: To evaluate the antithrombotic efficacy of AR-H067637 in vivo.

-

Methodology:

-

Rats are anesthetized.

-

AR-H067637 is administered via continuous infusion to achieve steady-state plasma concentrations.

-

Venous Thrombosis Model: Thrombus formation is induced in the caval vein by topical application of ferric chloride and partial stasis.

-

Arterial Thrombosis Model: Thrombus formation is induced in the carotid artery by topical application of ferric chloride.

-

After a set period, the resulting thrombus is excised and weighed.

-

The dose-dependent inhibition of thrombus formation is determined.

-

Clinical Development Status

This compound, the prodrug of AR-H067637, has undergone clinical development, including Phase 2 trials for the prevention of stroke and systemic embolic events in patients with non-valvular atrial fibrillation.[8]

Conclusion

AR-H067637 is a potent and selective direct thrombin inhibitor with a well-characterized biochemical and pharmacological profile. Its rapid, reversible, and competitive inhibition of both free and clot-bound thrombin translates to a predictable anticoagulant effect. The data summarized in this guide provide a solid foundation for its evaluation as a therapeutic agent for thromboembolic disorders. Further research may focus on its clinical application and comparative efficacy with other novel oral anticoagulants.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 6. targetmol.cn [targetmol.cn]

- 7. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

Preclinical Profile of Atecegatran Metoxil: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atecegatran metoxil (AZD0837) is an orally administered prodrug that is rapidly converted in the body to its active form, AR-H067637.[1][2] This active metabolite is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1][2] This technical guide provides a comprehensive overview of the preclinical studies that have characterized the pharmacological profile of this compound and its active metabolite, AR-H067637. The data presented herein summarizes the in vitro potency, in vivo efficacy in animal models of thrombosis, and the associated bleeding risk profile.

Mechanism of Action

AR-H067637 exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot.[1] Unlike indirect thrombin inhibitors, its action is independent of antithrombin. The inhibition is competitive and reversible.[1]

Below is a diagram illustrating the point of inhibition of AR-H067637 in the coagulation cascade.

In Vitro Pharmacology of AR-H067637

The in vitro activity of the active metabolite, AR-H067637, has been extensively characterized to determine its potency and selectivity for thrombin, as well as its effects on plasma coagulation and platelet aggregation.

Table 1: In Vitro Potency and Activity of AR-H067637

| Parameter | Value | Description |

| Thrombin Inhibition Constant (Ki) | 2-4 nM | A measure of the high binding affinity of AR-H067637 to thrombin.[1] |

| Thrombin Generation (IC50) | 0.6 µM | The concentration required to inhibit 50% of the total free thrombin generated in platelet-poor plasma.[1] |

| Thrombin-induced Platelet Activation (IC50) | 8.4 nM | The concentration for 50% inhibition of glycoprotein IIb/IIIa exposure.[1] |

| Thrombin-induced Platelet Aggregation (IC50) | 0.9 nM | The concentration for 50% inhibition of platelet aggregation.[1] |

Table 2: Effect of AR-H067637 on Plasma Coagulation Assays

| Assay | IC50 | Description |

| Thrombin Time (TT) | 93 nM | Measures the time it takes for a clot to form in the plasma of a blood sample containing an anticoagulant, after an excess of thrombin has been added.[1] |

| Ecarin Clotting Time (ECT) | 220 nM | A specific assay for direct thrombin inhibitors, measuring the conversion of prothrombin to meizothrombin.[1] |

| Activated Partial Thromboplastin Time (APTT) | - | Prolonged in a concentration-dependent manner. |

| Prothrombin Time (PT) | - | Prolonged in a concentration-dependent manner. |

Biochemical studies have confirmed that AR-H067637 is a selective inhibitor of thrombin, with the exception of some activity against trypsin. It does not significantly inhibit other serine proteases involved in hemostasis.[1] The prodrug, this compound, itself has no anticoagulant activity.[1]

In Vivo Preclinical Efficacy and Safety

The antithrombotic efficacy and bleeding risk of AR-H067637 were evaluated in rat models of venous and arterial thrombosis.

Experimental Protocols

Thrombosis Models:

-

Animal Model: Anesthetized rats.[2]

-

Induction of Thrombosis: Thrombus formation was induced by the topical application of ferric chloride to either the carotid artery (arterial thrombosis model) or the caval vein with partial stasis (venous thrombosis model).[2]

-

Drug Administration: The active metabolite, AR-H067637, was administered via continuous intravenous infusion.[2]

-

Efficacy Endpoint: The primary outcome was the size of the resulting thrombus.[2]

Bleeding Models:

-

Animal Model: Anesthetized rats.[2]

-

Bleeding Assessment: Bleeding was evaluated by measuring cutaneous incision bleeding time and muscle transection blood loss. These assessments were conducted with and without the co-administration of acetylsalicylic acid (ASA).[2]

The workflow for the in vivo studies is depicted in the following diagram.

Efficacy and Bleeding Data

AR-H067637 demonstrated a dose-dependent antithrombotic effect in both venous and arterial thrombosis models.

Table 3: In Vivo Antithrombotic Efficacy of AR-H067637 in Rats

| Thrombosis Model | IC50 (Plasma Concentration) |

| Venous Thrombosis | 0.13 µM |

| Arterial Thrombosis | 0.55 µM |

Importantly, the plasma concentrations that resulted in 50% inhibition of thrombus formation were not associated with a significant increase in bleeding.[2] Dose-dependent increases in bleeding time and blood loss were observed at plasma concentrations of 1 µM and higher.[2] The co-administration of ASA resulted in a moderate potentiation of bleeding time and blood loss.[2]

Conclusion

The preclinical data for this compound's active metabolite, AR-H067637, demonstrate that it is a potent and selective direct thrombin inhibitor. It effectively inhibits thrombus formation in both venous and arterial thrombosis models in rats at concentrations that do not significantly increase the risk of bleeding. These favorable preclinical findings supported the further clinical development of this compound as an oral anticoagulant for the prevention of thromboembolic disorders.

References

- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precision of Inhibition: A Technical Guide to the Target Binding and Selectivity Profile of Atecegatran Metoxil's Active Form

For Immediate Release

A deep dive into the biochemical interactions of atecegatran metoxil, a prodrug anticoagulant, reveals the potent and selective nature of its active metabolite, AR-H067637. This technical guide synthesizes the available data on the target binding and selectivity profile of AR-H067637, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action. This compound is converted in vivo to AR-H067637, which functions as a direct, reversible, and competitive inhibitor of thrombin, a critical enzyme in the coagulation cascade.

Target Binding Affinity of AR-H067637

The primary target of AR-H067637 is thrombin (Factor IIa). The binding affinity of AR-H067637 to thrombin has been quantified using established biochemical and biophysical methods, demonstrating a high degree of potency.

Table 1: Binding Affinity and Functional Inhibition of AR-H067637 against Thrombin

| Parameter | Value | Method | Target Form |

| Inhibition Constant (Ki) | 2-4 nM | Pre-steady State Kinetics | Free α-thrombin |

| Inhibition Constant (Ki) | Not specified | Biacore Binding Studies | Immobilized α-thrombin |

| IC50 (Thrombin Generation) | 0.6 µM | Thrombin Generation Assay | Thrombin in platelet-poor plasma |

| IC50 (Platelet Aggregation) | 0.9 nM | Platelet Aggregometry | Thrombin-induced platelet aggregation |

| IC50 (Platelet Activation) | 8.4 nM | Flow Cytometry (GPIIb/IIIa exposure) | Thrombin-induced platelet activation |

Data sourced from publicly available research.[1]

The low nanomolar Ki value signifies a strong binding affinity of AR-H067637 to the active site of thrombin. This potent inhibition is further reflected in the low nanomolar to sub-micromolar IC50 values observed in functional assays that measure thrombin activity in more complex biological milieu such as plasma and in the presence of platelets.[1]

Selectivity Profile of AR-H067637

A critical aspect of any therapeutic inhibitor is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target effects. AR-H067637 has been shown to be a selective inhibitor of thrombin.

Table 2: Selectivity of AR-H067637 against Other Serine Proteases

| Protease | Inhibition Status | Quantitative Data (Ki or IC50) |

| Trypsin | Inhibited | Not specified in available literature |

| Other serine proteases in hemostasis | Not significantly inhibited | Not specified in available literature |

Information based on qualitative statements in published research.[1]

While the available literature explicitly states that AR-H067637 is a selective inhibitor for thrombin with the exception of trypsin, specific quantitative data (Ki or IC50 values) for its activity against a broader panel of serine proteases involved in hemostasis (e.g., Factor Xa, Factor IXa, Factor VIIa, tPA, uPA, plasmin, Activated Protein C) are not detailed in the readily accessible scientific publications.[1] This highlights a gap in the publicly available data for a comprehensive quantitative comparison.

Experimental Protocols

The determination of the binding affinity and selectivity of AR-H067637 involved sophisticated biochemical and biophysical techniques. While proprietary, detailed, step-by-step protocols are not publicly available, the principles behind these methods are well-established.

Competitive Thrombin Inhibition Assay (General Protocol)

This type of assay is used to determine the inhibition constant (Ki) of a reversible inhibitor.

-

Reagents and Materials:

-

Purified human α-thrombin

-

A specific chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

-

AR-H067637 at various concentrations

-

Microplate reader

-

-

Procedure:

-

A fixed concentration of thrombin is pre-incubated with varying concentrations of AR-H067637 in the assay buffer for a defined period to allow binding to reach equilibrium.

-

The enzymatic reaction is initiated by the addition of the chromogenic or fluorogenic substrate.

-

The rate of substrate cleavage, which is proportional to the residual thrombin activity, is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

The data are then plotted (e.g., as reaction velocity versus substrate concentration) and fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with a competitive inhibition term) to calculate the Ki value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions.

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified human α-thrombin (ligand)

-

AR-H067637 (analyte) at various concentrations

-

Immobilization buffers (e.g., amine coupling reagents)

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Thrombin is immobilized onto the surface of the sensor chip.

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

Solutions of AR-H067637 at different concentrations are injected over the surface. The association of the analyte to the immobilized ligand is monitored in real-time as a change in the SPR signal.

-

After the association phase, the running buffer is flowed over the surface again, and the dissociation of the analyte from the ligand is monitored.

-

The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate binding models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

-

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

Caption: Mechanism of action of this compound and its active metabolite.

Caption: Workflow for a competitive enzyme inhibition assay.

References

Atecegatran Metoxil: A Technical Guide to a Direct Thrombin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atecegatran metoxil (AZD0837) is an orally administered prodrug that is rapidly bioconverted to its active form, AR-H067637, a potent, selective, and reversible direct inhibitor of thrombin.[1] Developed for the prevention of stroke and systemic embolic events in patients with atrial fibrillation, this compound reached Phase II clinical trials.[2] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile. Detailed experimental protocols and visualizations of key pathways and workflows are included to support further research and development in the field of anticoagulation.

Introduction

Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a thrombus.[3] Direct thrombin inhibitors (DTIs) offer a therapeutic advantage over traditional anticoagulants, such as vitamin K antagonists, by directly targeting this key enzyme, leading to a more predictable anticoagulant response. This compound was developed as an oral DTI with the potential for fixed-dosing without the need for routine coagulation monitoring.

Mechanism of Action

This compound is a prodrug that undergoes in vivo conversion to its active metabolite, AR-H067637.[1] AR-H067637 is a competitive inhibitor that binds directly to the active site of thrombin, preventing its interaction with substrates like fibrinogen.[1] This inhibition occurs with both free and clot-bound thrombin. By inhibiting thrombin, AR-H067637 effectively blocks the final common pathway of the coagulation cascade, thereby preventing thrombus formation.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C22H23ClF2N4O5 |

| Molecular Weight | 496.9 g/mol [4] |

| Synonyms | AZD0837, Atecegatran fexenetil[4] |

| Active Moiety | AR-H067637 |

Preclinical Pharmacology

In Vitro Efficacy

The inhibitory activity of the active metabolite, AR-H067637, has been characterized in various in vitro assays.

| Assay | Parameter | Value | Reference |

| Thrombin Inhibition | Ki | 2-4 nM | [1] |

| Thrombin Generation (Platelet-Poor Plasma) | IC50 | 0.6 µM | [1] |

| Thrombin-Induced Platelet Aggregation | IC50 | 0.9 nM | [1] |

| Activated Partial Thromboplastin Time (aPTT) | Doubling Concentration | Not explicitly stated, but dose-dependent prolongation observed. | [1] |

| Prothrombin Time (PT) | Doubling Concentration | Not explicitly stated, but dose-dependent prolongation observed. | [1] |

| Thrombin Time (TT) | Plasma IC50 | 93 nM | [1] |

| Ecarin Clotting Time (ECT) | Plasma IC50 | 220 nM | [1] |

In Vivo Efficacy

The antithrombotic effects of AR-H067637 have been evaluated in rat models of thrombosis.

| Thrombosis Model | Parameter | Value |

| Ferric Chloride-Induced Venous Thrombosis | IC50 | 0.13 µM (plasma concentration) |

| Ferric Chloride-Induced Arterial Thrombosis | IC50 | 0.55 µM (plasma concentration) |

| Bleeding Time (Cutaneous Incision) | Effect | Dose-dependent increase at plasma concentrations ≥1 µM |

| Blood Loss (Muscle Transection) | Effect | Dose-dependent increase at plasma concentrations ≥1 µM |

Pharmacokinetics

A single ascending dose study in healthy male volunteers provided the following pharmacokinetic parameters for the active metabolite AR-H067637 after oral administration of this compound.[5]

| Parameter | Value |

| Oral Bioavailability | 22 - 52% |

| Time to Maximum Plasma Concentration (Tmax) | ~1 hour (fasting) |

| Mean Half-life (t1/2) | 9.3 hours |

| Inter-individual Variability in Cmax | 16% |

| Inter-individual Variability in AUC | 28% |

Clinical Development

This compound underwent Phase II clinical trials for the prevention of stroke and systemic embolic events in patients with non-valvular atrial fibrillation.[2]

Phase II Study (NCT00684307)

This randomized, dose-guiding study compared four different dosing regimens of an extended-release formulation of this compound with vitamin K antagonists (VKA).[6]

-

Primary Objective: To assess the safety and tolerability of different doses.[6]

-

Results:

-

Total bleeding events were similar or lower in the this compound groups compared to the VKA group.[7]

-

The most common adverse events with this compound were gastrointestinal disorders, such as diarrhea, flatulence, and nausea.[7]

-

A dose-dependent prolongation of aPTT, ECT, and TT was observed.[1]

-

The study concluded that this compound was generally well tolerated at the doses tested.[7]

-

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This protocol describes a widely used method to induce arterial thrombosis.[8][9]

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine and xylazine).[10]

-

Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.[9]

-

Place a Doppler flow probe around the artery to monitor blood flow.[10]

-

Record a stable baseline blood flow for a few minutes.

-

Saturate a small piece of filter paper with a ferric chloride solution (e.g., 10% w/v) and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[10]

-

Remove the filter paper and continuously monitor the blood flow until complete occlusion (cessation of blood flow) occurs.

-

The primary endpoint is the time to occlusion from the application of ferric chloride.

Rabbit Jugular Vein Stasis Thrombosis Model (Wessler Model)

This model is a classic method for evaluating venous thrombosis.[11][12]

Procedure:

-

Anesthetize a rabbit (e.g., New Zealand White) with a suitable anesthetic.

-

Surgically isolate a segment of the jugular vein.[13]

-

Inject a thrombogenic stimulus (e.g., homologous serum or a procoagulant agent) into a peripheral vein (e.g., ear vein).[5]

-

After a specific time, ligate the isolated jugular vein segment to induce stasis.[13]

-

Maintain stasis for a defined period (e.g., 10-20 minutes).[13]

-

Excise the vein segment and grade the resulting thrombus visually or by weight.[13]

Conclusion

This compound is a direct thrombin inhibitor with a predictable pharmacokinetic and pharmacodynamic profile. Preclinical studies demonstrated its potent antithrombotic efficacy in both arterial and venous thrombosis models. Phase II clinical trials in patients with atrial fibrillation indicated that it was generally well-tolerated, with a bleeding profile comparable to or lower than vitamin K antagonists. The information compiled in this guide provides a solid foundation for researchers and drug development professionals working on the next generation of oral anticoagulants.

References

- 1. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C22H23ClF2N4O5 | CID 9961205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Experimental venous thrombosis induced by homologous serum in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. [PDF] A Modified Stasis (Wessler) Rabbit Model To Evaluate The Antithrombotic Actions Of Heparin Fractions And Fragments With Low Anticoagulant – High Anti Xa Activities | Semantic Scholar [semanticscholar.org]

- 12. A modified stasis thrombosis model to study the antithrombotic actions of heparin and its fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [A model of venous thrombosis induced by stasis and Feiba in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Atecegatran Metoxil (CAS Number: 433937-93-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atecegatran metoxil (also known as AZD0837) is an investigational oral anticoagulant that acts as a prodrug to the potent, selective, and reversible direct thrombin inhibitor, AR-H067637. Developed for the prevention of thromboembolic events, particularly stroke in patients with atrial fibrillation, it has undergone Phase II clinical trials. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial data related to this compound and its active metabolite. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts in the field of anticoagulation.

Chemical and Physical Properties

This compound is a small molecule with the following chemical properties:

| Property | Value |

| CAS Number | 433937-93-0 |

| Molecular Formula | C22H23ClF2N4O5 |

| Molecular Weight | 496.9 g/mol |

| IUPAC Name | (2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide |

Mechanism of Action

This compound is a prodrug that is rapidly bioconverted in vivo to its active form, AR-H067637. AR-H067637 is a potent and selective, reversible, competitive direct inhibitor of thrombin (Factor IIa). Thrombin is a critical serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. By directly binding to the active site of thrombin, AR-H067637 prevents this conversion and thereby inhibits clot formation. Its action is independent of antithrombin III.

Signaling Pathway: The Coagulation Cascade and Inhibition by AR-H067637

The coagulation cascade is a series of enzymatic reactions that result in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Both the intrinsic and extrinsic pathways converge on the activation of Factor X, which then converts prothrombin to thrombin. Thrombin is a key enzyme that not only converts fibrinogen to fibrin but also amplifies its own production by activating other clotting factors. AR-H067637 directly inhibits the final step of the common pathway.

Caption: Coagulation cascade and the inhibitory action of AR-H067637.

Pharmacokinetics

A first-time-in-man study in healthy male subjects investigated the pharmacokinetics of single oral escalating doses of this compound (15 - 750 mg) administered as a solution.

Table 1: Pharmacokinetic Parameters of this compound and AR-H067637

| Parameter | This compound (AZD0837) | AR-H067637 (Active Metabolite) |

| Oral Bioavailability | 22 - 52% | - |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | ~1 hour |

| Mean Half-life (t1/2) | - | 9.3 hours |

| Inter-individual Variability in Cmax | - | 16% |

| Inter-individual Variability in AUC | - | 28% |

Data from a single-dose study in healthy male subjects.

Pharmacodynamics

The anticoagulant effect of this compound is due to the activity of its metabolite, AR-H067637.

In Vitro Inhibitory Activity

AR-H067637 has been shown to be a potent and selective inhibitor of thrombin.

Table 2: In Vitro Inhibitory Activity of AR-H067637

| Assay | Parameter | Value |

| Thrombin Inhibition | Ki | 2-4 nM |

| Thrombin Generation in Platelet-Poor Plasma | IC50 | 0.6 µM |

| Thrombin-induced Platelet Aggregation | IC50 | 0.9 nM |

| Thrombin-induced Platelet Activation (GPIIb/IIIa exposure) | IC50 | 8.4 nM |

| Thrombin Time (TT) in Plasma | IC50 | 93 nM |

| Ecarin Clotting Time (ECT) in Plasma | IC50 | 220 nM |

| Venous Thrombosis Model (in vivo, rat) | IC50 | 0.13 µM (plasma concentration) |

| Arterial Thrombosis Model (in vivo, rat) | IC50 | 0.55 µM (plasma concentration) |

Effect on Coagulation Markers

Oral administration of this compound leads to a dose-dependent prolongation of various coagulation times. The thrombin time (TT) and ecarin clotting time (ECT) were found to be the most sensitive assays for assessing its anticoagulant effect.

Effect on D-dimer Levels

In a Phase II clinical trial, this compound demonstrated a reduction in D-dimer levels, a biomarker for thrombogenesis, in patients with atrial fibrillation who were naïve to vitamin K antagonist (VKA) treatment. The maximum effect on D-dimer was an approximate 60% decrease from baseline levels.

Clinical Trials

A Phase II, randomized, dose-guiding study (NCT00684307) assessed the safety and tolerability of an extended-release formulation of this compound in patients with non-valvular atrial fibrillation.

Table 3: Safety Outcomes from the Phase II Clinical Trial (NCT00684307)

| Treatment Group (once daily unless specified) | Total Bleeding Events (%) |

| AZD0837 150 mg | 5.3 - 14.7 |

| AZD0837 300 mg | 5.3 - 14.7 |

| AZD0837 450 mg | 5.3 - 14.7 |

| AZD0837 200 mg (twice daily) | 5.3 - 14.7 |

| Vitamin K Antagonist (VKA) | 14.5 |

Data from a 3-9 month study in patients with non-valvular atrial fibrillation.

Fewer clinically relevant bleeding events were observed with the 150 mg and 300 mg once-daily doses of AZD0837 compared to VKA. The most common adverse events associated with this compound were gastrointestinal disorders.

Experimental Protocols

The following are representative protocols for key assays used in the evaluation of this compound and its active metabolite. Disclaimer: These are generalized protocols and may not reflect the exact procedures used in the cited studies.

Thrombin Inhibition Assay (Fluorometric)

This protocol is based on a generic fluorometric thrombin inhibitor screening kit.

Caption: Experimental workflow for a fluorometric thrombin inhibition assay.

Methodology:

-

Reagent Preparation: Prepare all reagents (Thrombin Assay Buffer, Thrombin Enzyme Solution, Thrombin Substrate Solution, and test inhibitor dilutions) according to the manufacturer's instructions.

-

Enzyme and Inhibitor Addition: Add 50 µL of Thrombin Enzyme Solution to the wells of a 96-well plate. Add 10 µL of the diluted test inhibitor (e.g., AR-H067637) to the respective wells. Include enzyme control (with buffer instead of inhibitor) and inhibitor control wells.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes.

-

Substrate Addition: Add 40 µL of Thrombin Substrate Solution to each well to initiate the reaction.

-

Measurement: Immediately begin measuring the fluorescence in a kinetic mode for 30-60 minutes at 37°C, with an excitation wavelength of 350 nm and an emission wavelength of 450 nm.

-

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control. The IC50 value can then be determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Activated Partial Thromboplastin Time (aPTT) Assay

This is a generalized manual protocol for the aPTT assay.

Methodology:

-

Sample Preparation: Collect whole blood in a tube containing 0.109 M sodium citrate. Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma. The assay should be performed within 4 hours of collection.

-

Reagent and Sample Equilibration: Bring the aPTT reagent, CaCl2 solution (25 mM), and plasma samples to room temperature.

-

Assay Procedure:

-

Pipette 50 µL of the aPTT reagent into a test tube.

-

Add 50 µL of the plasma sample to the test tube.

-

Incubate the mixture for 3 minutes at 37°C.

-

Add 25 µL of the pre-warmed CaCl2 solution to the tube and simultaneously start a stopwatch.

-

Mix the contents and keep the tube in a 37°C water bath.

-

Record the time required for clot formation.

-

-

Data Analysis: The aPTT is reported in seconds. The degree of prolongation of the aPTT is indicative of the anticoagulant effect.

Conclusion

This compound, through its active metabolite AR-H067637, is a direct thrombin inhibitor with predictable pharmacokinetics and dose-dependent pharmacodynamic effects. Clinical data from Phase II trials suggest a favorable safety profile, particularly regarding bleeding events, when compared to vitamin K antagonists. The information compiled in this technical guide, including quantitative data, signaling pathways, and experimental protocols, provides a solid foundation for researchers and drug development professionals working on the next generation of anticoagulants. Further investigation, particularly from Phase III trials, would be necessary to fully establish its efficacy and safety in the prevention of thromboembolic disorders.

An In-depth Technical Guide to Atecegatran Metoxil and its Interaction with the Coagulation Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atecegatran metoxil (AZD0837) is an orally administered prodrug that is rapidly converted in the body to its active form, AR-H067637, a potent, selective, and reversible direct inhibitor of thrombin.[1][2][3] Developed for the prevention of thromboembolic events, its mechanism of action directly targets a critical juncture in the coagulation cascade. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on the coagulation cascade, and a summary of key quantitative data from preclinical and clinical investigations. Detailed experimental methodologies for relevant coagulation assays are also presented to facilitate a deeper understanding and replication of pivotal studies.

Introduction to this compound

This compound was developed as a novel oral anticoagulant for the prevention of stroke and systemic embolism, particularly in patients with atrial fibrillation.[1][3] As a prodrug, this compound is pharmacologically inactive until it undergoes bioconversion to its active metabolite, AR-H067637.[1][2] This active compound is a direct thrombin inhibitor (DTI), meaning it binds directly to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a crucial step in clot formation.[1]

Mechanism of Action and the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Thrombin plays a central role in this process, not only by converting fibrinogen to fibrin but also by amplifying its own production through the activation of other coagulation factors. By directly inhibiting thrombin, AR-H067637 effectively interrupts the coagulation cascade.

The following diagram illustrates the coagulation cascade and the point of inhibition by AR-H067637, the active metabolite of this compound.

Quantitative Data

The following tables summarize the key pharmacokinetic, pharmacodynamic, and clinical data for this compound and its active metabolite, AR-H067637.

Pharmacokinetic Properties of AR-H067637 (Single Ascending Dose in Healthy Males)[1][4]

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | ~1 hour |

| Plasma Half-life (t½) | 9.3 - 14 hours |

| Oral Bioavailability of Prodrug (this compound) | 22 - 52% |

Pharmacodynamic Properties of AR-H067637[1]

| Parameter | Value |

| Thrombin Inhibition Constant (Ki) | 2 - 4 nM |

| IC50 for Thrombin Generation (in platelet-poor plasma) | 0.6 µM |

| IC50 for Thrombin-induced Platelet Aggregation | 0.9 nM |

| IC50 for Thrombin-induced GPIIb/IIIa Exposure | 8.4 nM |

| Plasma IC50 for Thrombin Time (TT) | 93 nM |

| Plasma IC50 for Ecarin Clotting Time (ECT) | 220 nM |

Summary of Phase II Clinical Trial Data (NCT00623779)[5]

-

Study Design: Randomized, open-label, median treatment duration of 6 weeks.

-

Patient Population: Atrial fibrillation patients unable or unwilling to take warfarin.

-

Treatments: this compound 150 mg once daily (n=41), 300 mg once daily (n=42), or standard therapy (no treatment, aspirin, or clopidogrel) (n=45).

| Outcome | Atecegatran 150 mg | Atecegatran 300 mg | Standard Therapy |

| Minor or Clinically Significant Minor Bleeds | 0 | 5 | 2 |

| Major Bleeding Events | 0 | 0 | 0 |

| Dropouts | 4 | 6 | 3 |

| Treatment Compliance (mean ± SD) | 96.9 ± 16.5% | 99.8 ± 11.4% | N/A |

Summary of Phase II Clinical Trial Data (NCT00684307)[3]

-

Study Design: Randomized, dose-guiding, safety, and tolerability study.

-

Patient Population: Atrial fibrillation patients with ≥1 additional risk factor for stroke.

-

Treatments: this compound (150 mg, 300 mg, or 450 mg once daily, or 200 mg twice daily) or Vitamin K antagonist (VKA).

| Outcome | Atecegatran Doses | VKA |

| Total Bleeding Events | Similar or lower than VKA | - |

| Adverse Events | Generally well tolerated | - |

Experimental Protocols

Detailed methodologies for the key coagulation assays used to evaluate the pharmacodynamics of this compound are provided below.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

Methodology:

-

Sample Collection and Preparation: Whole blood is collected in a tube containing a citrate anticoagulant. The blood is then centrifuged to separate the platelet-poor plasma (PPP).

-

Assay Performance:

-

A volume of PPP is incubated at 37°C with a reagent containing a contact activator (e.g., kaolin, silica, or ellagic acid) and phospholipids (a substitute for platelet factor 3).

-

After a specified incubation period, calcium chloride is added to the mixture to initiate the coagulation cascade.

-

The time taken for a fibrin clot to form is measured in seconds. This time is the aPTT.

-

-

Interpretation: A prolongation of the aPTT indicates a deficiency in one or more factors of the intrinsic or common pathways, or the presence of an inhibitor, such as a direct thrombin inhibitor.

Ecarin Clotting Time (ECT) Assay

The ECT is a specific assay for measuring the activity of direct thrombin inhibitors.

Methodology:

-

Principle: Ecarin, a protease from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin. Meizothrombin then clots fibrinogen. Direct thrombin inhibitors inhibit meizothrombin, thus prolonging the clotting time.

-

Assay Performance:

-

A volume of PPP is incubated at 37°C.

-

A standardized amount of ecarin is added to the plasma.

-

The time taken for a fibrin clot to form is measured in seconds.

-

-

Interpretation: The ECT is directly and linearly proportional to the concentration of the direct thrombin inhibitor in the plasma. It is not affected by heparin.

D-dimer Assay

The D-dimer assay measures a specific degradation product of cross-linked fibrin, providing an indication of ongoing fibrinolysis, and indirectly, thrombosis.

Methodology:

-

Principle: D-dimer levels are typically measured using immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or latex-enhanced immunoturbidimetric assays. These assays utilize monoclonal antibodies specific to the D-dimer fragment.

-

Assay Performance:

-

The patient's plasma sample is mixed with latex particles coated with anti-D-dimer antibodies.

-

If D-dimer is present in the plasma, it will cause the latex particles to agglutinate.

-

The degree of agglutination is measured by a change in light transmittance (turbidimetry) or light scattering (nephelometry) and is proportional to the D-dimer concentration.

-

-

Interpretation: Elevated D-dimer levels suggest the recent or ongoing formation and breakdown of a thrombus. In the context of anticoagulant therapy, a decrease in D-dimer levels can indicate effective suppression of thrombogenesis.[3]

Conclusion

This compound, through its active metabolite AR-H067637, is a potent and selective direct thrombin inhibitor that demonstrated a predictable anticoagulant effect in preclinical and clinical studies. Its mechanism of directly targeting thrombin offers a focused approach to anticoagulation. The quantitative data from pharmacokinetic and pharmacodynamic studies, along with the results from Phase II clinical trials, provide a solid foundation for understanding its clinical potential. The detailed experimental protocols for key coagulation assays are essential for the continued research and development of this and other novel anticoagulants. Further larger-scale clinical trials would be necessary to fully establish its efficacy and safety profile in a broader patient population.

References

- 1. Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Atecegatran Metoxil (C22H23ClF2N4O5): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atecegatran metoxil (AZD0837) is a novel, orally administered prodrug of the potent, selective, and reversible direct thrombin inhibitor AR-H067637. Developed for the prevention of thromboembolic disorders, particularly stroke in patients with atrial fibrillation, it reached Phase II clinical development. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, bioconversion, and the pharmacological properties of its active metabolite. It includes a summary of key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a key target for anticoagulant therapies. Direct thrombin inhibitors (DTIs) offer a promising alternative to traditional anticoagulants like warfarin, with a more predictable anticoagulant response and fewer food and drug interactions. This compound was developed as an oral DTI to address the need for safe and effective anticoagulation in patients with atrial fibrillation. As a prodrug, this compound is converted in vivo to its active form, AR-H067637, which directly inhibits thrombin.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C22H23ClF2N4O5 | PubChem |

| Molecular Weight | 496.9 g/mol | PubChem |

| Synonyms | AZD0837, Atecegatran fexenetil | MedchemExpress, MedKoo Biosciences |

| IUPAC Name | (2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide | PubChem |

Mechanism of Action and Pharmacodynamics

This compound is a prodrug that undergoes bioconversion to the active moiety, AR-H067637.[1] AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa).[1] By binding to the active site of thrombin, AR-H067637 prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[2][3]

Thrombin Inhibition Kinetics

The inhibitory activity of AR-H067637 has been characterized through various in vitro assays.

| Parameter | Value | Description |

| Ki (inhibition constant) | 2-4 nM | A measure of the potency of AR-H067637 as a competitive inhibitor of thrombin.[4][5] |

| IC50 (Thrombin Generation) | 0.6 µM | The concentration of AR-H067637 required to inhibit 50% of free thrombin generation in platelet-poor plasma.[4] |

| IC50 (Thrombin-induced Platelet Aggregation) | 0.9 nM | The concentration of AR-H067637 required to inhibit 50% of thrombin-induced platelet aggregation.[4] |

| IC50 (Thrombin Time) | 93 nM | The concentration of AR-H067637 required to double the thrombin time in plasma.[1] |

| IC50 (Ecarin Clotting Time) | 220 nM | The concentration of AR-H067637 required to double the ecarin clotting time in plasma.[1] |

Signaling Pathway of Thrombin in Coagulation

References

- 1. Thrombin generation assay - Wikipedia [en.wikipedia.org]

- 2. EP2937695B1 - Method for measuring thrombin generation - Google Patents [patents.google.com]

- 3. Biosensor analysis of drug-target interactions: direct and competitive binding assays for investigation of interactions between thrombin and thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Coagulation Assays of Atecegatran Metoxil and its Active Metabolite, AR-H067637

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atecegatran metoxil is an oral prodrug that is rapidly converted in the body to its active form, AR-H067637.[1] AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1] By directly binding to thrombin, AR-H067637 effectively blocks the conversion of fibrinogen to fibrin, thereby preventing clot formation.[2][3] This mechanism of action makes it a subject of interest for the prevention and treatment of thromboembolic disorders.

These application notes provide detailed protocols for the in vitro evaluation of the anticoagulant effects of AR-H067637 using standard coagulation assays: Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT).

Mechanism of Action

AR-H067637 exerts its anticoagulant effect by directly binding to the active site of thrombin, inhibiting its enzymatic activity. This prevents thrombin from cleaving fibrinogen to form fibrin, which is the final step in the common pathway of the coagulation cascade. The inhibition of thrombin also affects other pro-coagulant activities of this enzyme, including the activation of Factors V, VIII, XI, and XIII.

Data Presentation

The following table summarizes the expected in vitro anticoagulant effects of AR-H067637 in various coagulation assays. Data is compiled from published studies and represents the concentration-dependent activity of the compound.

| Assay | Parameter | AR-H067637 Concentration | Result |

| aPTT | Clotting Time | Dose-dependent | Prolonged |

| Fold Increase | Low Dose | 1.3x | |

| Middle Dose | 3x | ||

| PT | Clotting Time | Dose-dependent | Prolonged |

| TT/TCT | Clotting Time | Dose-dependent | Prolonged |

| Fold Increase | Low Dose | 2x | |

| High Dose | 7x | ||

| ECT | Clotting Time | Dose-dependent | Prolonged |

Note: The exact clotting times and fold increases will vary depending on the specific reagents, instrumentation, and plasma used.

Experimental Workflow

The general workflow for evaluating the in vitro anticoagulant activity of AR-H067637 is as follows:

Experimental Protocols

Materials and Reagents

-

AR-H067637

-

Pooled normal human plasma (platelet-poor)

-

aPTT reagent (e.g., containing a surface activator like silica and phospholipids)

-

PT reagent (thromboplastin and calcium chloride)

-

Thrombin reagent (bovine or human thrombin)

-

Calcium chloride (CaCl2) solution (typically 25 mM)

-

Coagulation analyzer

-

Calibrated pipettes

-

Incubator or water bath at 37°C

Specimen Preparation and Handling

-

Plasma Preparation : Use platelet-poor plasma collected in 3.2% sodium citrate tubes. The blood should be centrifuged to separate the plasma.

-

AR-H067637 Preparation : Prepare a stock solution of AR-H067637 in a suitable solvent (e.g., DMSO or saline). Further dilute the stock solution to achieve the desired final concentrations for spiking into the plasma. Ensure the final solvent concentration in the plasma is minimal and does not affect coagulation.

Activated Partial Thromboplastin Time (aPTT) Assay Protocol

The aPTT assay evaluates the intrinsic and common pathways of the coagulation cascade.

-

Pre-warm Reagents : Pre-warm the aPTT reagent and CaCl2 solution to 37°C.

-

Sample Preparation : Pipette 100 µL of platelet-poor plasma (spiked with AR-H067637 or vehicle control) into a cuvette.

-

Incubation with aPTT Reagent : Add 100 µL of the pre-warmed aPTT reagent to the plasma. Incubate the mixture for a specified time (typically 3-5 minutes) at 37°C. This step activates the contact factors.

-

Initiate Clotting : Add 100 µL of the pre-warmed CaCl2 solution to the cuvette to initiate the coagulation cascade.

-

Measure Clotting Time : Simultaneously start a timer and measure the time until a clot is formed. The coagulation analyzer will automatically detect clot formation and record the clotting time in seconds.

Prothrombin Time (PT) Assay Protocol

The PT assay assesses the extrinsic and common pathways of coagulation.

-

Pre-warm Reagents : Pre-warm the PT reagent to 37°C.

-

Sample Preparation : Pipette 100 µL of platelet-poor plasma (spiked with AR-H067637 or vehicle control) into a cuvette and incubate at 37°C for a short period (e.g., 1-2 minutes).

-

Initiate Clotting : Add 200 µL of the pre-warmed PT reagent to the plasma.

-

Measure Clotting Time : The coagulation analyzer will automatically start timing upon the addition of the PT reagent and will stop when a clot is detected. The result is reported in seconds.

Thrombin Time (TT) Assay Protocol

The TT assay specifically evaluates the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin.

-

Pre-warm Reagents : Pre-warm the thrombin reagent to 37°C.

-

Sample Preparation : Pipette 200 µL of platelet-poor plasma (spiked with AR-H067637 or vehicle control) into a cuvette and incubate at 37°C for 1-2 minutes.

-

Initiate Clotting : Add 100 µL of the pre-warmed thrombin reagent to the plasma.

-

Measure Clotting Time : The time from the addition of the thrombin reagent to the formation of a fibrin clot is measured in seconds. Due to the high sensitivity of this assay to direct thrombin inhibitors, a dilute Thrombin Time (dTT) may be necessary, where the plasma sample is diluted with normal pooled plasma before the assay.[3]

References

- 1. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential profiles of thrombin inhibitors (heparin, hirudin, bivalirudin, and dabigatran) in the thrombin generation assay and thromboelastography in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]

Application Notes and Protocols for Atecegatran Metoxil in Animal Models of Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atecegatran metoxil (AZD0837) is an orally administered prodrug that is rapidly converted in the body to its active form, AR-H067637.[1][2] AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1] By directly binding to thrombin, AR-H067637 effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[1] These characteristics make this compound a compound of significant interest for the prevention and treatment of thromboembolic disorders.

These application notes provide a summary of the preclinical evaluation of the antithrombotic and bleeding effects of AR-H067637, the active metabolite of this compound, in established rat models of venous and arterial thrombosis. The provided protocols and data are intended to guide researchers in designing and interpreting similar preclinical studies.

Mechanism of Action: Direct Thrombin Inhibition

This compound's therapeutic effect is mediated by its active metabolite, AR-H067637, which directly targets and inhibits thrombin. Thrombin plays a central role in hemostasis and thrombosis by catalyzing the final step in the coagulation cascade—the cleavage of soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a stable clot. Thrombin also activates platelets and other coagulation factors, further amplifying the thrombotic response. By reversibly binding to the active site of thrombin, AR-H067637 effectively neutralizes these pro-thrombotic activities.

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The antithrombotic efficacy and bleeding risk of AR-H067637 have been evaluated in rat models of venous and arterial thrombosis. The following tables summarize the key quantitative findings from these studies.

Table 1: Antithrombotic Efficacy of AR-H067637 in Rat Thrombosis Models [1][3]

| Thrombosis Model | Efficacy Endpoint | IC50 (Plasma Concentration) |

| Venous Thrombosis (Caval Vein) | Inhibition of Thrombus Size | 0.13 µM |

| Arterial Thrombosis (Carotid Artery) | Inhibition of Thrombus Size | 0.55 µM |

Table 2: Effect of AR-H067637 on Bleeding Parameters in Rats [1][3]

| Plasma Concentration of AR-H067637 | Bleeding Time Increase (vs. Vehicle) | Blood Loss Increase (vs. Vehicle) |

| ≥ 1 µM | Dose-dependent increase | Dose-dependent increase |

| Highest Concentration Tested | 2-fold | 4-fold |

Table 3: Effect of AR-H067637 on Coagulation Biomarkers in Rats [1][3]

| Coagulation Parameter | Effect |

| Activated Partial Thromboplastin Time (APTT) | Dose-dependent prolongation |

| Ecarin Clotting Time (ECT) | Dose-dependent prolongation |

| Thrombin Clotting Time (TCT) | Dose-dependent prolongation |

Experimental Protocols

The following are detailed protocols for ferric chloride (FeCl₃)-induced venous and arterial thrombosis in anesthetized rats, as utilized in the evaluation of AR-H067637.[1][3]

Ferric Chloride (FeCl₃)-Induced Venous Thrombosis in the Rat Caval Vein

This model simulates venous thrombosis initiated by endothelial injury.

Materials:

-

Male Sprague-Dawley rats (or similar strain)

-

Anesthetic (e.g., sodium pentobarbital)

-

Ferric chloride (FeCl₃) solution (e.g., 20%)

-

Filter paper discs (sized to the vessel diameter)

-

Surgical instruments (forceps, scissors, vessel clamps)

-

Saline solution

-

AR-H067637 solution (for continuous infusion) and vehicle control

-

Infusion pump

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the procedure.

-

Perform a midline laparotomy to expose the inferior vena cava.

-

Carefully dissect the caval vein free from surrounding tissue, caudal to the renal veins.

-

Initiate a continuous intravenous infusion of AR-H067637 or vehicle control.

-

Induce partial stasis of the caval vein by applying a ligature that reduces but does not completely occlude blood flow.

-

Saturate a small filter paper disc with FeCl₃ solution and apply it topically to the exposed caval vein for a defined period (e.g., 10 minutes).

-

After the application period, remove the filter paper and the ligature to restore full blood flow.

-

Allow the thrombus to form for a specified duration (e.g., 30 minutes).

-

Excise the thrombosed segment of the caval vein.

-

Measure the wet weight of the thrombus.

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis in the Rat Carotid Artery

This model is used to evaluate the effect of antithrombotic agents on arterial thrombus formation.

Materials:

-

Male Sprague-Dawley rats (or similar strain)

-

Anesthetic (e.g., sodium pentobarbital)

-

Ferric chloride (FeCl₃) solution (e.g., 10-20%)

-

Filter paper strips

-

Surgical instruments

-

Doppler flow probe

-

Saline solution

-

AR-H067637 solution (for continuous infusion) and vehicle control

-

Infusion pump

Procedure:

-

Anesthetize the rat and maintain anesthesia.

-

Make a midline cervical incision to expose the common carotid artery.

-

Carefully dissect the carotid artery from the vagus nerve and surrounding connective tissue.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Initiate a continuous intravenous infusion of AR-H067637 or vehicle control.

-

Saturate a strip of filter paper with FeCl₃ solution and wrap it around the carotid artery for a defined period (e.g., 5 minutes).

-

Remove the filter paper and continue to monitor blood flow until complete occlusion occurs or for a predetermined observation period.

-

The primary endpoint is typically the time to occlusion. Thrombus weight can also be determined by excising and weighing the thrombosed arterial segment.

References

- 1. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

Application Notes and Protocols for Cell-Based Assay Development of Atecegatran Metoxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atecegatran metoxil is an orally administered prodrug that is rapidly converted in the body to its active form, AR-H067637. AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. By directly binding to the active site of thrombin, AR-H067637 effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation. This mechanism of action makes it a therapeutic candidate for the prevention and treatment of thromboembolic disorders.

These application notes provide detailed protocols for two distinct cell-based assays designed to evaluate the efficacy of this compound's active metabolite, AR-H067637:

-

Thrombin-Induced Calcium Mobilization Assay in HUVECs: A functional assay measuring the downstream cellular signaling events following thrombin receptor activation.

-

Cell-Based Thrombin Generation Assay: An assay quantifying the generation of thrombin by the prothrombinase complex on the surface of platelets.

Mechanism of Action: Thrombin Signaling Pathway

Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), with PAR-1 being a key receptor on platelets and endothelial cells. The binding of thrombin to PAR-1 initiates a signaling cascade involving G-protein coupling, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This calcium influx is a critical second messenger that mediates various cellular responses, including platelet aggregation and endothelial cell activation.

Caption: Thrombin signaling pathway via PAR-1 activation.

Quantitative Data Summary

The inhibitory activity of AR-H067637, the active metabolite of this compound, has been quantified in various assays. The following table summarizes key inhibitory constants.

| Parameter | Value | Assay Type | Source |

| Ki (Thrombin) | 2 nM | Enzyme Inhibition Assay | (Example, literature values may vary) |

| IC50 (Platelet Aggregation) | 50 nM | Thrombin-Induced Platelet Aggregation | (Example, literature values may vary) |

Experimental Protocols

Thrombin-Induced Calcium Mobilization Assay in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol details a method to assess the inhibitory effect of AR-H067637 on thrombin-induced intracellular calcium mobilization in HUVECs.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Thrombin (human alpha-thrombin)

-

AR-H067637 (active metabolite of this compound)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm)

Experimental Workflow:

Caption: Experimental workflow for calcium mobilization assay.

Procedure:

-

Cell Culture: Seed HUVECs in a 96-well black, clear-bottom microplate at a density of 2 x 10^4 cells/well and culture until they reach 80-90% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Wash the cells once with HBSS.

-

Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove the extracellular dye.

-

-

Compound Incubation:

-

Prepare serial dilutions of AR-H067637 in HBSS.

-

Add 50 µL of the diluted compound to the respective wells. Include vehicle controls.

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Thrombin Stimulation and Measurement:

-

Prepare a thrombin solution in HBSS at a concentration that elicits a submaximal response (to be determined empirically, e.g., 1-10 nM).

-

Place the microplate in a fluorescence reader pre-set to 37°C.

-

Set the reader to measure fluorescence intensity at an emission wavelength of 510 nm with alternating excitation at 340 nm and 380 nm.

-

Record a baseline fluorescence for 1-2 minutes.

-

Add 50 µL of the thrombin solution to each well.

-

Continue recording the fluorescence for an additional 5-10 minutes.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.

-

Determine the peak fluorescence ratio for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the logarithm of the AR-H067637 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Thrombin Generation Assay

This protocol describes a method to measure the effect of AR-H067637 on thrombin generation by the prothrombinase complex assembled on the surface of activated platelets.

Materials:

-

Platelet-rich plasma (PRP) or isolated platelets

-

Tissue Factor (TF)

-

Phospholipid vesicles

-

Prothrombin

-

Factor Xa

-

Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Calcium chloride (CaCl2)

-

AR-H067637

-

96-well microplate (white or black)

-

Fluorescence microplate reader

Experimental Workflow:

Caption: Workflow for the cell-based thrombin generation assay.

Procedure:

-

Platelet Preparation: Prepare a suspension of washed platelets from fresh human blood, or use platelet-rich plasma. Adjust the platelet concentration as required.

-

Assay Setup:

-

In a 96-well microplate, add the platelet suspension, tissue factor, phospholipid vesicles, and prothrombin.

-

Add AR-H067637 at various concentrations to the respective wells. Include vehicle controls.

-

Incubate the plate for 5 minutes at 37°C.

-

-

Initiation and Measurement:

-

Prepare a solution containing CaCl2 and the fluorogenic thrombin substrate.

-

Initiate the reaction by adding the CaCl2/substrate solution to each well.

-

Immediately place the plate in a fluorescence reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., every minute) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to the rate of thrombin generation.

-

Calculate the maximum rate of thrombin generation (Vmax) for each well.

-

Normalize the Vmax values to the vehicle control.

-